molecular formula C19H23NO4S B4109995 N-(mesitylsulfonyl)-N-(4-methylbenzyl)glycine

N-(mesitylsulfonyl)-N-(4-methylbenzyl)glycine

Cat. No.: B4109995
M. Wt: 361.5 g/mol
InChI Key: SANWLFPQBLJWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(mesitylsulfonyl)-N-(4-methylbenzyl)glycine, commonly referred to as MSB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique characteristics. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol. MSB is known to have a wide range of biochemical and physiological effects, making it an important compound in various research fields.

Mechanism of Action

The exact mechanism of action of MSB is not fully understood. However, it is known to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. MSB has also been shown to have an effect on the activity of other enzymes, including angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).
Biochemical and Physiological Effects:
MSB has a wide range of biochemical and physiological effects. It has been shown to have an effect on glucose metabolism, blood pressure, and inflammation. MSB has also been shown to have an effect on the activity of various enzymes, including ACE and NEP. Additionally, MSB has been shown to have an effect on the activity of various neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

MSB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, MSB has a wide range of biochemical and physiological effects, making it an important tool in various research fields. However, there are also some limitations to the use of MSB in lab experiments. For example, MSB is known to have a short half-life and may require frequent administration to maintain its effects.

Future Directions

There are several future directions for the use of MSB in scientific research. One area of interest is the development of MSB-based compounds for the treatment of various diseases, including diabetes and hypertension. Additionally, MSB may be used as a tool for the study of various enzymes and neurotransmitters. Further research is needed to fully understand the mechanism of action of MSB and its potential applications in various research fields.
Conclusion:
In conclusion, MSB is a unique chemical compound that has gained significant attention in the field of scientific research. It has a wide range of biochemical and physiological effects and is an important tool in various research fields. The synthesis of MSB is relatively simple, and it has several advantages for use in lab experiments. Future research is needed to fully understand the potential applications of MSB in various research fields.

Scientific Research Applications

MSB has a wide range of applications in scientific research. One of the most significant applications of MSB is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various pharmaceuticals. MSB is also used as a reagent in organic synthesis and is an important tool for the preparation of various compounds.

Properties

IUPAC Name

2-[(4-methylphenyl)methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-13-5-7-17(8-6-13)11-20(12-18(21)22)25(23,24)19-15(3)9-14(2)10-16(19)4/h5-10H,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANWLFPQBLJWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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